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Compound of Interest

Compound Name: Bromochlorofluoroiodomethane

Cat. No.: B14750348 Get Quote

Chiral halomethanes, simple organic molecules featuring a single carbon atom bonded to four

different substituents including at least one halogen, represent a fundamental class of

stereoisomers. Their unique physicochemical properties and applications in stereoselective

synthesis make them valuable tools for researchers, scientists, and drug development

professionals. This guide provides an objective comparison of key chiral halomethanes,

supported by experimental data, to inform their selection and application in research and

development.

Physicochemical Properties: A Comparative
Overview
The seemingly subtle difference in the spatial arrangement of substituents around the chiral

carbon atom in halomethanes gives rise to distinct enantiomers with identical physical

properties in an achiral environment, but different interactions with polarized light and other

chiral molecules. A comparative summary of the physicochemical properties of prominent chiral

halomethanes is presented below.
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Property
Bromochlorofluoro
methane (CHBrClF)

Chlorofluoroiodom
ethane (CHFClI)

Bromochlorofluoro
deuteriomethane
(CDBrClF)

Molar Mass ( g/mol ) 147.37 194.37 148.38

Boiling Point (°C) 36 76.1 Not readily available

Melting Point (°C) -115 Not readily available Not readily available

Density (g/cm³) 1.953 2.4 Not readily available

Specific Rotation

([α]D)
(S)-(+): +1.6° (neat)[1] Not readily available Not readily available

Table 1: Comparative Physicochemical Properties of Selected Chiral Halomethanes. This table

summarizes key physical constants for bromochlorofluoromethane, chlorofluoroiodomethane,

and a deuterated analogue. The data highlights the influence of halogen substitution on these

properties.

Enantioselective Synthesis of Chiral Halomethanes
The preparation of enantiomerically pure or enriched halomethanes is a critical step for their

application in stereoselective synthesis and for studying their unique chiroptical properties. The

primary strategy for obtaining enantiopure chiral halomethanes involves the resolution of a

racemic mixture of a suitable precursor, followed by a stereospecific transformation.

Experimental Protocol: Synthesis of (S)-(+)-
Bromochlorofluoromethane
This protocol details a widely adopted method for the synthesis of enantiomerically enriched

bromochlorofluoromethane, proceeding through the resolution of bromochlorofluoroacetic acid.

[2]

Materials:

Racemic bromochlorofluoroacetic acid

(-)-Strychnine
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Methanol

Diethyl ether

Sulfuric acid (concentrated)

Sodium bicarbonate solution (saturated)

Magnesium sulfate (anhydrous)

High-vacuum distillation apparatus

Procedure:

Resolution of Bromochlorofluoroacetic Acid:

Dissolve racemic bromochlorofluoroacetic acid in hot methanol.

Add an equimolar amount of (-)-strychnine to the solution.

Allow the solution to cool slowly to crystallize the diastereomeric salt of (-)-strychnine and

(+)-bromochlorofluoroacetic acid.

Separate the crystals by filtration and wash with cold methanol.

Repeat the crystallization process until a constant optical rotation is achieved for the

diastereomeric salt.

Treat the purified diastereomeric salt with dilute sulfuric acid to liberate the free (+)-

bromochlorofluoroacetic acid.

Extract the acid with diethyl ether, wash the organic layer with saturated sodium

bicarbonate solution, and then with water.

Dry the ethereal solution over anhydrous magnesium sulfate and evaporate the solvent to

obtain enantiomerically enriched (+)-bromochlorofluoroacetic acid.

Decarboxylation to (S)-(+)-Bromochlorofluoromethane:
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Place the enantiomerically enriched (+)-bromochlorofluoroacetic acid in a distillation flask.

Heat the acid under reduced pressure. The decarboxylation reaction will occur, yielding

gaseous bromochlorofluoromethane.

Collect the product in a cold trap cooled with liquid nitrogen.

Purify the collected bromochlorofluoromethane by high-vacuum distillation to obtain the

enantiomerically pure (S)-(+)-bromochlorofluoromethane.

Expected Outcome: This procedure typically yields (S)-(+)-bromochlorofluoromethane with high

enantiomeric excess. The enantiomeric purity can be determined using chiral gas

chromatography or by measuring the specific optical rotation.
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Caption: Synthetic pathway for (S)-(+)-bromochlorofluoromethane.

Applications in Stereoselective Synthesis
Chiral halomethanes, while simple in structure, are valuable precursors and reagents in

asymmetric synthesis. Their utility stems from the differential reactivity of the carbon-halogen

bonds, allowing for sequential and stereocontrolled introduction of various functional groups.

Chiral Building Blocks for Complex Molecules
Enantiomerically pure halomethanes can serve as starting materials for the synthesis of more

complex chiral molecules. The stereocenter is established early and carried through

subsequent transformations. For instance, chiral deuterated halomethanes are of interest in

medicinal chemistry for their potential to alter metabolic pathways of drugs.[3][4]
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Use in Asymmetric Epoxidation
While not direct reagents in the most common asymmetric epoxidation methods, the principles

of stereoselective synthesis are central to the creation of chiral epoxides, which are themselves

critical intermediates in drug development. Halogenated intermediates are often used in the

synthesis of these chiral epoxides. For example, α-haloketones can be enantioselectively

reduced to halohydrins, which are then cyclized to form chiral epoxides with high enantiopurity.

[2] This two-step process provides a versatile route to these valuable building blocks.
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Caption: General workflow for asymmetric epoxide synthesis.

Role in Drug Development
The significance of chirality in pharmaceuticals is well-established, as different enantiomers of

a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral alkyl

halides, including halomethanes, are present in several approved drugs, notably as anesthetics

like isoflurane and halothane.[5] The stereochemistry of these molecules is crucial for their

biological activity.[5] The development of synthetic routes to enantiopure chiral halomethanes

and their derivatives is therefore of significant interest to the pharmaceutical industry for the

discovery and development of new, more effective, and safer medicines.[6]

In conclusion, chiral halomethanes, despite their simple structures, offer a rich area of study

and application. Their distinct chiroptical properties and utility as building blocks in

stereoselective synthesis underscore their importance in modern chemistry and drug discovery.
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The continued development of efficient enantioselective synthetic methods will undoubtedly

expand their role in these critical fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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